1-(2-Bromophenyl)-5-chloro-1-oxopentane
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Overview
Description
1-(2-Bromophenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a pentanone chain
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane typically involves the reaction of 2-bromobenzene with a chlorinated pentanone derivative. One common method is the Friedel-Crafts acylation, where 2-bromobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an anhydrous environment and a controlled temperature to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-chloro-1-oxopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group in the pentanone chain can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while reduction of the ketone group would produce a secondary alcohol.
Scientific Research Applications
1-(2-Bromophenyl)-5-chloro-1-oxopentane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-5-chloro-1-oxopentane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-chloro-1-oxopentane can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-5-chloro-1-oxobutane: This compound has a shorter carbon chain, which may affect its reactivity and physical properties.
This compound derivatives: Modifications to the phenyl ring or the pentanone chain can lead to compounds with different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 |
Source
|
Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-92-4 |
Source
|
Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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